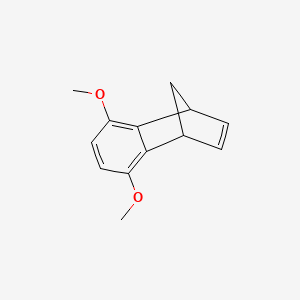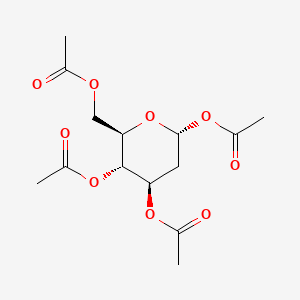![molecular formula C13H19N3O2 B11944159 N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
N-[4-(tert-butylcarbamoylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butylamino group attached to the phenyl ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide typically involves the reaction of 4-nitroaniline with tert-butyl isocyanate to form the intermediate N-(4-nitrophenyl)carbamate. This intermediate is then reduced to N-(4-aminophenyl)carbamate, which is subsequently acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group in the intermediate stages can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in critical cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Characterized by the presence of a tert-butylamino group and an acetamide moiety.
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Contains different functional groups attached to the phenyl ring.
Uniqueness
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the acetamide moiety contributes to its stability and solubility in various solvents .
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-[4-(tert-butylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O2/c1-9(17)14-10-5-7-11(8-6-10)15-12(18)16-13(2,3)4/h5-8H,1-4H3,(H,14,17)(H2,15,16,18) |
Clave InChI |
HLPRDTSXUIYFEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)

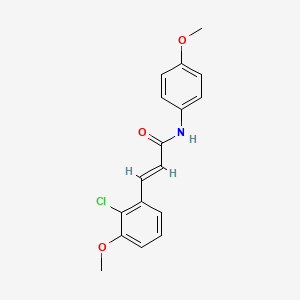

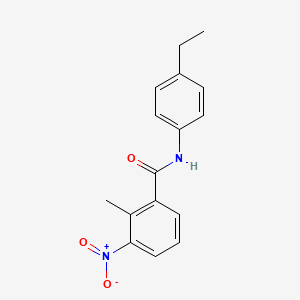

![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)

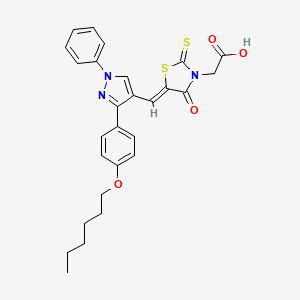
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
